Cas no 1936626-05-9 (2-phenylcyclopropane-1-sulfinic acid)
2-phenylcyclopropane-1-sulfinic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanesulfinic acid, 2-phenyl-
- 2-phenylcyclopropane-1-sulfinic acid
-
- Inchi: 1S/C9H10O2S/c10-12(11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,10,11)
- InChI Key: JTQBEWJXQFYXNO-UHFFFAOYSA-N
- SMILES: C1(S(O)=O)CC1C1=CC=CC=C1
2-phenylcyclopropane-1-sulfinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252899-1g |
2-phenylcyclopropane-1-sulfinic acid |
1936626-05-9 | 1g |
$0.0 | 2023-09-14 | ||
| Enamine | EN300-252899-1.0g |
2-phenylcyclopropane-1-sulfinic acid |
1936626-05-9 | 1.0g |
$0.0 | 2023-03-01 |
2-phenylcyclopropane-1-sulfinic acid Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-phenylcyclopropane-1-sulfinic acid
Introduction to 2-phenylcyclopropane-1-sulfinic acid (CAS No. 1936626-05-9)
2-phenylcyclopropane-1-sulfinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1936626-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfinic acids, characterized by the presence of a sulfinyl group (-SO₂H) attached to a cyclopropane ring, which is further substituted with a phenyl group at the 2-position. The unique structural features of this molecule make it a promising candidate for various applications, particularly in medicinal chemistry and synthetic organic chemistry.
The structure of 2-phenylcyclopropane-1-sulfinic acid consists of a three-membered cyclopropane ring, which is known for its high ring strain and reactivity. This strain can be exploited in synthetic pathways, making it a valuable intermediate in the construction of more complex molecules. The phenyl group introduces electronic and steric effects that can influence the compound's reactivity and interactions with biological targets. Additionally, the sulfinic acid moiety is a versatile functional group that can participate in various chemical transformations, including esterification, amidation, and metal coordination.
In recent years, there has been growing interest in sulfinic acids due to their broad spectrum of biological activities. These compounds have been investigated for their potential as pharmacological agents, with applications ranging from anti-inflammatory to anticancer properties. The cyclopropane scaffold, in particular, has been recognized for its ability to modulate enzyme activity and interact with biological receptors in unique ways. This has led to extensive research into derivatives of cyclopropanes as lead compounds for drug discovery.
One of the most compelling aspects of 2-phenylcyclopropane-1-sulfinic acid is its synthetic utility. The presence of both the sulfinic acid and the cyclopropane ring provides multiple points of intervention for chemical modification. This allows chemists to tailor the compound's properties for specific applications. For instance, the sulfinic acid group can be easily converted into other functional groups such as esters or amides, while the cyclopropane ring can undergo ring-opening reactions to introduce new substituents. These reactions are often catalyzed by transition metals, which can facilitate the formation of complex molecular architectures.
The pharmaceutical industry has been particularly interested in 2-phenylcyclopropane-1-sulfinic acid due to its potential as a building block for drug candidates. Sulfinic acids are known to exhibit moderate solubility in water and organic solvents, which makes them suitable for formulation into various pharmaceutical formulations. Furthermore, their ability to act as leaving groups in nucleophilic substitution reactions allows for the synthesis of more complex molecules through sequential functionalization.
Recent studies have highlighted the role of 2-phenylcyclopropane-1-sulfinic acid in medicinal chemistry. Researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways. The phenyl group and sulfinic acid moiety work synergistically to modulate enzyme activity, making this compound a promising candidate for therapeutic intervention. Additionally, computational modeling has been used to predict how different derivatives of this compound might interact with biological targets, providing insights into their potential pharmacological effects.
The synthesis of 2-phenylcyclopropane-1-sulfinic acid involves several key steps that highlight its synthetic versatility. One common approach involves the reaction of phenylacetylene with sulfur dioxide under acidic conditions to form the sulfinic acid derivative. Subsequent functionalization of the cyclopropane ring can be achieved through metal-catalyzed reactions or through direct electrophilic substitution. These synthetic routes are well-documented and provide access to a wide range of derivatives with varying substituents.
In conclusion, 2-phenylcyclopropane-1-sulfinic acid (CAS No. 1936626-05-9) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it an attractive candidate for drug development, while its synthetic utility allows for extensive modifications and applications. As research continues to uncover new biological activities and synthetic pathways involving sulfinic acids and cyclopropanes, compounds like 2-phenylcyclopropane-1-sulfinic acid are likely to play an increasingly important role in medicinal chemistry and drug discovery.
1936626-05-9 (2-phenylcyclopropane-1-sulfinic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)